molecular formula C15H16O2 B14746163 6-Oxaspiro[4.5]dec-7-en-9-one, 7-phenyl- CAS No. 5198-74-3

6-Oxaspiro[4.5]dec-7-en-9-one, 7-phenyl-

Cat. No.: B14746163
CAS No.: 5198-74-3
M. Wt: 228.29 g/mol
InChI Key: DROUVOIOLGFXNR-UHFFFAOYSA-N
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Description

6-Oxaspiro[4.5]dec-7-en-9-one, 7-phenyl- is a bicyclic spiro compound featuring a fused oxane ring (six-membered oxygen-containing ring) and a cyclohexenone moiety. The spiro junction at the 4,5-position creates a rigid three-dimensional structure, while the 7-phenyl substituent introduces aromaticity and steric bulk. This compound is structurally distinct due to the conjugated enone system (C7-C8 double bond) and the electron-withdrawing ketone group at C7. Such features influence its reactivity, making it a candidate for applications in medicinal chemistry and agrochemical synthesis .

Properties

CAS No.

5198-74-3

Molecular Formula

C15H16O2

Molecular Weight

228.29 g/mol

IUPAC Name

7-phenyl-6-oxaspiro[4.5]dec-7-en-9-one

InChI

InChI=1S/C15H16O2/c16-13-10-14(12-6-2-1-3-7-12)17-15(11-13)8-4-5-9-15/h1-3,6-7,10H,4-5,8-9,11H2

InChI Key

DROUVOIOLGFXNR-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)CC(=O)C=C(O2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Oxaspiro[4.5]dec-7-en-9-one, 7-phenyl- typically involves the formation of the spirocyclic structure through cyclization reactions. One common method involves the reaction of a phenyl-substituted cyclohexanone with an appropriate diol under acidic conditions to form the spiro-ether linkage. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 6-Oxaspiro[4.5]dec-7-en-9-one, 7-phenyl- .

Chemical Reactions Analysis

Types of Reactions

6-Oxaspiro[4.5]dec-7-en-9-one, 7-phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Oxaspiro[4.5]dec-7-en-9-one, 7-phenyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Oxaspiro[4.5]dec-7-en-9-one, 7-phenyl- involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially modulating their activity. The ketone and ether functional groups can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Structural Analogs with Variations in Substituents

6-Oxaspiro[4.5]decan-9-one (CAS: 855398-57-1)
  • Molecular Formula : C₉H₁₄O₂
  • Key Differences : Lacks the 7-phenyl group and C7-C8 double bond.
  • Applications : Intermediate in synthesizing Oliceridine Fumarate, a pharmaceutical opioid receptor agonist .
  • Analytical Data: Monoisotopic mass = 154.0994 g/mol; characterized via NMR and HRMS .
9-Hydroxy-8-[1-(4-Methylsulfanyl-benzyloxyimino)-butyl]-6-Oxaspiro[4.5]dec-8-en-7-one
  • Key Features : Contains a hydroxy group at C9 and a substituted oxime at C6.
  • Applications : Herbicidal activity tested by DuPont; structural studies using SHELX crystallographic programs .
  • Comparison : The 7-phenyl group in the target compound may enhance lipophilicity compared to the polar oxime substituent in this analog.
1-Oxaspiro[4.5]dec-6-en-2-ol, 8-methyl-3-(phenylmethoxy)- (CAS: 143842-75-5)
  • Molecular Formula : C₁₇H₂₂O₃
  • Key Differences : Additional hydroxyl and methyl groups; phenylmethoxy substituent at C3.
  • Safety Profile : Classified as acutely toxic (oral, skin) and a respiratory irritant, highlighting how substituent positioning affects hazard profiles .

Heteroatom Variations in the Spiro Ring

6-Azaspiro[4.5]decan-9-one (CAS: 1334146-61-0)
  • Key Features : Replaces the oxygen atom in the oxane ring with nitrogen.
  • Impact : Introduces basicity, altering solubility and reactivity in acidic environments .
  • Applications : Used in drug discovery for nitrogen-containing heterocycles.
7-Benzyl-2,7-diazaspiro[4.5]decan-1-one (CAS: 1245643-65-5)
  • Molecular Formula : C₁₄H₁₈N₂O
  • Key Features : Contains two nitrogen atoms in the spiro system.

Functional Group Modifications

6-Oxaspiro[4.5]dec-9-ylamine hydrochloride (CAS: 1448046-14-7)
  • Molecular Formula: C₉H₁₈ClNO
  • Key Features: Amino group at C9 instead of a ketone; hydrochloride salt improves aqueous solubility.
  • Applications : Research chemical in neuroscience studies, demonstrating how functional group changes tailor compounds for specific biological targets .
6-Oxaspiro[4.5]decane-9-sulfonamide (CAS: 1503325-91-4)
  • Molecular Formula: C₉H₁₇NO₃S
  • Comparison : The sulfonamide’s electron-withdrawing nature contrasts with the ketone’s electrophilic character in the target compound .

Data Table: Structural and Functional Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications References
6-Oxaspiro[4.5]dec-7-en-9-one,7-phenyl C₁₅H₁₆O₂ 228.29 7-Phenyl, C7-C8 double bond Medicinal chemistry lead
6-Oxaspiro[4.5]decan-9-one C₉H₁₄O₂ 154.21 None Oliceridine intermediate
9-Hydroxy-8-(substituted oxime) analog C₁₉H₂₅NO₃S 347.47 Oxime, methylsulfanyl Herbicide candidate
6-Azaspiro[4.5]decan-9-one C₉H₁₅NO 153.22 Nitrogen in spiro ring Drug discovery
6-Oxaspiro[4.5]dec-9-ylamine HCl C₉H₁₈ClNO 191.70 Amino group Neuroscience research

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